Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate
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Overview
Description
Bis(4-((4-(decyloxy)benzoyl)oxy)phenyl) adipate is a complex organic compound known for its unique structural properties It is composed of two phenyl rings, each substituted with a decyloxybenzoyl group, connected through an adipate linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-((4-(decyloxy)benzoyl)oxy)phenyl) adipate typically involves a multi-step process. One common method includes the esterification of 4-(decyloxy)benzoic acid with 4-hydroxyphenyl adipate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Bis(4-((4-(decyloxy)benzoyl)oxy)phenyl) adipate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-((4-(decyloxy)benzoyl)oxy)phenyl) adipate can undergo various chemical reactions, including:
Esterification: The formation of ester bonds through the reaction of carboxylic acids and alcohols.
Hydrolysis: The breakdown of ester bonds in the presence of water and an acid or base catalyst.
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, room temperature or slightly elevated temperatures.
Major Products Formed
Esterification: Formation of Bis(4-((4-(decyloxy)benzoyl)oxy)phenyl) adipate.
Hydrolysis: Formation of 4-(decyloxy)benzoic acid and 4-hydroxyphenyl adipate.
Oxidation: Formation of oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Formation of reduced derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
Bis(4-((4-(decyloxy)benzoyl)oxy)phenyl) adipate has several applications in scientific research:
Materials Science: Used in the synthesis of liquid crystal elastomers, which have applications in display technologies and sensors.
Polymer Chemistry: Acts as a monomer in the production of various polymers with unique mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Bis(4-((4-(decyloxy)benzoyl)oxy)phenyl) adipate is primarily related to its ability to form stable ester bonds and interact with other molecules through hydrogen bonding and van der Waals forces. These interactions enable the compound to integrate into polymer matrices, enhancing their mechanical and thermal properties. Additionally, its hydrophobic decyloxy groups contribute to its solubility in organic solvents, facilitating its use in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(decyloxy)benzoyl]oxy}phenyl 4-(decyloxy)benzoate
- Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate
Uniqueness
Bis(4-((4-(decyloxy)benzoyl)oxy)phenyl) adipate is unique due to its specific combination of phenyl rings and adipate linker, which imparts distinct mechanical and thermal properties. Compared to similar compounds, it offers enhanced stability and solubility, making it a valuable component in the synthesis of advanced materials and polymers.
Properties
CAS No. |
848139-53-7 |
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Molecular Formula |
C52H66O10 |
Molecular Weight |
851.1 g/mol |
IUPAC Name |
bis[4-(4-decoxybenzoyl)oxyphenyl] hexanedioate |
InChI |
InChI=1S/C52H66O10/c1-3-5-7-9-11-13-15-19-39-57-43-27-23-41(24-28-43)51(55)61-47-35-31-45(32-36-47)59-49(53)21-17-18-22-50(54)60-46-33-37-48(38-34-46)62-52(56)42-25-29-44(30-26-42)58-40-20-16-14-12-10-8-6-4-2/h23-38H,3-22,39-40H2,1-2H3 |
InChI Key |
DLSFYSPPULNPIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCC |
Origin of Product |
United States |
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